An In-depth Technical Guide to (3R)-3-Aminoindan-1-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3R)-3-Aminoindan-1-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for (3R)-3-Aminoindan-1-one is not extensively available in public literature. This guide is a synthesis of established chemical principles, data from analogous compounds, and validated synthetic methodologies to provide a comprehensive technical resource for researchers.
Introduction
(3R)-3-Aminoindan-1-one is a chiral molecule belonging to the class of aminoindanones. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including treatments for neurodegenerative diseases.[1] The presence of a stereocenter at the 3-position, combined with the ketone and amine functionalities, makes (3R)-3-Aminoindan-1-one a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents.[2] This guide provides an in-depth exploration of its chemical properties, structure, potential synthetic routes, and applications in drug discovery.
Chemical Structure and Stereochemistry
(3R)-3-Aminoindan-1-one possesses a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone at the 1-position and a chiral amine group at the 3-position. The "(3R)" designation specifies the absolute configuration at the stereocenter, which is crucial for its interaction with biological targets.
Caption: Chemical structure of (3R)-3-Aminoindan-1-one.
Physicochemical Properties
While experimental data for (3R)-3-Aminoindan-1-one is scarce, we can predict its properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₉H₉NO | Structural Analysis |
| Molecular Weight | 147.17 g/mol | Structural Analysis |
| Appearance | Likely a solid at room temperature | Based on similar amino ketones |
| Boiling Point | ~262.0 ± 39.0 °C (Predicted) | ChemicalBook (for racemic 3-Amino-1-indanone)[3] |
| Density | ~1.200 ± 0.06 g/cm³ (Predicted) | ChemicalBook (for racemic 3-Amino-1-indanone)[3] |
| pKa (of the amine) | ~7.01 ± 0.20 (Predicted) | ChemicalBook (for racemic 3-Amino-1-indanone)[3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General properties of amino ketones |
Synthesis and Chiral Control
The synthesis of enantiomerically pure (3R)-3-Aminoindan-1-one presents a significant chemical challenge. Two primary strategies can be employed: asymmetric synthesis or chiral resolution of a racemic mixture.
Proposed Asymmetric Synthetic Route
A plausible route involves the asymmetric conjugate addition of an amine source to an α,β-unsaturated indanone precursor. This approach leverages well-established organocatalytic or metal-catalyzed methodologies for the enantioselective synthesis of β-amino ketones.[4]
Caption: Proposed asymmetric synthesis workflow for (3R)-3-Aminoindan-1-one.
Experimental Protocol: Asymmetric Conjugate Addition (Conceptual)
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Synthesis of 1H-Inden-1-one:
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To a solution of 1-indanone in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
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Reflux the mixture until the reaction is complete (monitored by TLC).
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After workup, the resulting 2-bromo-1-indanone is treated with a non-nucleophilic base (e.g., DBU) to induce elimination, yielding 1H-inden-1-one.
-
-
Asymmetric Conjugate Addition:
-
Rationale: The key to enantioselectivity lies in this step. A chiral catalyst will create a chiral environment, favoring the formation of one enantiomer over the other.
-
Dissolve 1H-inden-1-one and a suitable amine source (e.g., a protected amine like benzylamine or a carbamate) in an appropriate solvent.
-
Add a chiral catalyst. This could be a chiral phase-transfer catalyst with a nucleophilic amine source or a chiral organocatalyst (e.g., a proline derivative) that activates the enone.
-
Stir the reaction at a controlled temperature until completion.
-
-
Deprotection:
-
If a protected amine was used, a final deprotection step is necessary. For example, a benzyl group can be removed by hydrogenolysis (H₂, Pd/C).
-
Chiral Resolution of Racemic 3-Aminoindan-1-one
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 3-aminoindan-1-one.
Caption: Workflow for the chiral resolution of 3-aminoindan-1-one.
Experimental Protocol: Chiral Resolution (Conceptual)
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Synthesis of Racemic 3-Aminoindan-1-one: This can be achieved through a standard, non-asymmetric conjugate addition of ammonia or a protected amine to 1H-inden-1-one, followed by deprotection if necessary.
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic 3-aminoindan-1-one in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid or another chiral carboxylic acid.
-
The reaction will form a mixture of two diastereomeric salts: ((3R)-amine-(R)-acid) and ((3S)-amine-(R)-acid).
-
-
Fractional Crystallization:
-
Rationale: Diastereomers have different physical properties, including solubility. This difference can be exploited to separate them.
-
Slowly cool the solution or partially evaporate the solvent to induce crystallization. One diastereomer should preferentially crystallize out of the solution.
-
Filter the crystals and wash with a small amount of cold solvent. The purity of the diastereomer can be checked by measuring its specific rotation.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free (3R)-3-aminoindan-1-one.
-
Extract the product with an organic solvent and purify further if necessary.
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Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is essential to confirm the structure and purity of the synthesized (3R)-3-Aminoindan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic methylene protons of the five-membered ring, and the methine proton at the chiral center. The coupling patterns of the aliphatic protons will be complex due to their diastereotopic nature.
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¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (downfield, ~190-200 ppm), the aromatic carbons, and the aliphatic carbons of the five-membered ring.
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Chiral NMR: To determine the enantiomeric excess (ee), a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid chloride) can be used to induce chemical shift differences between the enantiomers.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by specific absorption bands corresponding to the functional groups present:
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N-H stretch: A broad peak or a pair of peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
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C=O stretch: A strong, sharp peak around 1700-1720 cm⁻¹ for the ketone carbonyl group.
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Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
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Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.
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Electrospray Ionization (ESI-MS): This technique should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 148.18.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the amine group may be necessary to improve chromatographic performance and obtain characteristic fragmentation patterns.[5][6]
Applications in Drug Development
The indanone scaffold is a key component in several drugs, particularly those targeting the central nervous system.[1] (3R)-3-Aminoindan-1-one, as a chiral building block, offers the potential for creating novel, stereochemically defined drug candidates.
-
Neurodegenerative Diseases: The aminoindane structure is present in drugs like rasagiline, used for Parkinson's disease. The introduction of a ketone functionality and a defined stereocenter at the 3-position could lead to new ligands for targets such as monoamine oxidase (MAO) or other enzymes implicated in neurodegeneration.[1]
-
Enzyme Inhibitors: The combination of a ketone and an amine in a rigid scaffold makes it an interesting starting point for the design of enzyme inhibitors, where the functionalities can interact with specific residues in an active site.
-
Chiral Ligands: The molecule itself or its derivatives can potentially be used as chiral ligands in asymmetric catalysis.
Safety and Handling
As with any research chemical with limited toxicological data, (3R)-3-Aminoindan-1-one should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
(3R)-3-Aminoindan-1-one is a promising yet underexplored chiral building block. While direct experimental data is limited, this guide provides a solid theoretical and practical foundation for its synthesis, characterization, and potential applications. The methodologies outlined here, based on established principles of asymmetric synthesis and chiral resolution, offer viable pathways for researchers to access this valuable compound and explore its potential in the development of new therapeutics.
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